
Vilazodone D8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビラゾドン D8は、主に抗うつ剤として使用されるビラゾドンの重水素化された形態です。 ビラゾドン自体は選択的セロトニン再取り込み阻害薬(SSRI)であり、セロトニン5-HT1A受容体の部分アゴニストです 。 重水素化された形態であるビラゾドン D8は、ガスクロマトグラフィー質量分析(GC-MS)または液体クロマトグラフィー質量分析(LC-MS)によるビラゾドンの定量化のために、分析化学において内部標準として頻繁に使用されます .
準備方法
合成経路と反応条件
ビラゾドンの合成には、5-シアノインドールと5-ニトロベンゾフラン-2-カルボキサミドから始まるいくつかのステップが含まれます 。このプロセスには以下が含まれます。
5-シアノインドールと4-クロロブタノイルクロリドの反応: イソブチル-AlCl2を触媒として、中間体を生成します。
中間体の還元: 2-(メトキシエトキシ)アルミニウム水素化物を用います。
5-ニトロベンゾフラン-2-カルボキサミドの水素化: Pd/Cを用いて、別の中間体を生成します。
工業生産方法
工業生産では、よりスケーラブルで費用対効果の高い方法として、4-シアノアニリンと5-ブロモ-2-ヒドロキシベンズアルデヒドを出発物質として使用するものが含まれます。 この方法により、純度99%、全体収率24%のビラゾドンが得られます .
化学反応の分析
反応の種類
ビラゾドンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: 一般的には、過酸化水素や過マンガン酸カリウムなどの試薬が含まれます。
還元: 一般的には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。
置換: 一般的には、炭酸カリウムなどの塩基を、ジメチルホルムアミド(DMF)などの溶媒中で使用する求核置換反応が含まれます.
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: 炭酸カリウム、ジメチルホルムアミド(DMF)。
主要な生成物
これらの反応から生成される主要な生成物には、最終的な化合物であるビラゾドンを得るためにさらに処理される、さまざまな中間体が含まれます .
科学研究への応用
ビラゾドン D8は、特に以下のような科学研究において広く使用されています。
化学: GC-MSやLC-MSなどの分析法における定量化のための内部標準として.
生物学: ビラゾドンの薬物動態と代謝を研究します。
科学的研究の応用
Pharmacological Mechanism
Vilazodone D8 functions by selectively inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Additionally, its partial agonist activity at the 5-HT1A receptor contributes to enhanced serotonergic neurotransmission. This unique action profile allows for potential therapeutic benefits while minimizing common side effects associated with traditional selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and weight gain .
Treatment of Major Depressive Disorder
This compound has been primarily studied for its efficacy in treating MDD. Clinical trials have demonstrated that vilazodone-treated patients show significant improvements in depression rating scales compared to placebo . For instance, one pivotal study reported a response rate of 44% in patients receiving vilazodone versus 30% in those on placebo . The most common adverse effects include gastrointestinal disturbances like diarrhea and nausea, but these are generally manageable .
Potential for Broader Psychiatric Applications
Given its pharmacodynamic profile, this compound may also hold promise for treating other psychiatric disorders. Research suggests that compounds with similar mechanisms have been effective in managing generalized anxiety disorder, obsessive-compulsive disorder, social anxiety disorder, panic disorder, and post-traumatic stress disorder (PTSD) . Animal studies indicate that vilazodone can reduce symptoms akin to PTSD, such as hyperarousal and anxiety following traumatic stress .
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry for quantifying vilazodone levels in biological samples. Its unique isotopic labeling allows researchers to track its pharmacokinetics and metabolism more accurately than non-deuterated forms .
Formulation Development
Recent studies have explored the formulation of vilazodone nanoparticles to enhance its solubility and bioavailability. These formulations have shown significant antidepressant-like activity in vivo compared to pure vilazodone, suggesting that nanoparticle technology could improve therapeutic outcomes through better absorption and distribution .
Comparative Analysis with Other Antidepressants
The following table summarizes the comparative mechanisms of action and unique features of this compound versus other common antidepressants:
Compound | Mechanism of Action | Unique Features |
---|---|---|
This compound | Serotonin reuptake inhibitor and 5-HT1A partial agonist | Reduced sexual dysfunction compared to SSRIs |
Fluoxetine | Selective serotonin reuptake inhibitor | First SSRI introduced; well-studied |
Sertraline | Selective serotonin reuptake inhibitor | Broad therapeutic use; effective against anxiety |
Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Dual action on serotonin and norepinephrine |
Agomelatine | Melatonergic agent and selective serotonin antagonist | Regulates circadian rhythms |
Case Studies and Clinical Trials
Several clinical trials have validated the efficacy of this compound. For example, a double-blind study involving 481 adults with MDD demonstrated significant improvements in depression severity using the Montgomery-Asberg Depression Rating Scale (MADRS) after eight weeks of treatment with vilazodone . Another study highlighted its tolerability profile, noting minimal adverse effects related to sexual function compared to placebo .
作用機序
ビラゾドン D8は、ビラゾドンと同様に、中枢神経系におけるセロトニンの再取り込みを選択的に阻害し、5-HT1A受容体の部分アゴニストとして作用します 。 この二重作用は、脳内のセロトニンレベルを高め、その抗うつ効果に関連付けられています .
類似の化合物との比較
類似の化合物
ブプロピオン: 別の抗うつ剤ですが、ノルエピネフリンとドーパミンの再取り込みを阻害することで作用します.
シムバルタ(デュロキセチン): セロトニンとノルエピネフリンの両方の再取り込みを阻害する抗うつ剤.
独自性
ビラゾドンの独自性は、SSRIと5-HT1A受容体の部分アゴニストの両方の二重作用機序にあり、他のSSRIと比べて性的な副作用が少ない可能性があります .
類似化合物との比較
Similar Compounds
Bupropion: Another antidepressant but works by inhibiting the reuptake of norepinephrine and dopamine.
Cymbalta (Duloxetine): An antidepressant that inhibits the reuptake of both serotonin and norepinephrine.
Uniqueness
Vilazodone’s uniqueness lies in its dual mechanism of action as both an SSRI and a partial agonist of the 5-HT1A receptor, which may result in fewer sexual side effects compared to other SSRIs .
生物活性
Vilazodone D8, a derivative of vilazodone, is a novel compound primarily utilized in the treatment of Major Depressive Disorder (MDD). Its unique pharmacological profile combines selective serotonin reuptake inhibition with partial agonism at serotonin 5-HT1A receptors, offering a distinct approach to managing depression. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist . The compound exhibits high affinity for the serotonin transporter (SERT), with an IC50 value of 0.2 nM, and acts as a partial agonist at the 5-HT1A receptor with an IC50 of 0.5 nM . This dual action is believed to enhance serotonergic neurotransmission while mitigating some common side effects associated with traditional SSRIs, such as delayed onset of therapeutic effects.
Table 1: Mechanistic Properties of this compound
Property | Value |
---|---|
SERT Inhibition IC50 | 0.2 nM |
5-HT1A Partial Agonism IC50 | 0.5 nM |
Norepinephrine Reuptake Ki | 56 nM |
Dopamine Reuptake Ki | 37 nM |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it achieves peak plasma concentrations between 3.7 to 5.3 hours post-administration, with a half-life ranging from 20 to 24 hours . The bioavailability significantly increases when taken with food, rising from 22% to 72% , highlighting the importance of dietary considerations in its administration .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | 156 ng/ml (80 mg) |
Time to Peak Concentration | 3.7 - 5.3 hours |
Half-life | 20 - 24 hours |
Bioavailability | 22% (fasting) / 72% (with food) |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in improving depressive symptoms in patients diagnosed with MDD. Two pivotal trials showed that patients receiving 40 mg/day of Vilazodone exhibited significant improvements on the Montgomery–Asberg Depression Rating Scale (MADRS) compared to placebo .
Table 3: Clinical Trial Results
Study | Vilazodone Group (n=436) | Placebo Group (n=433) | Mean Difference (95% CI) |
---|---|---|---|
Change from Baseline to Week 8 | -3.2 | - | -3.2 (-5.2 to -1.3) |
Change from Baseline to Week 8 | -2.5 | - | -2.5 (-4.4 to -0.6) |
Safety Profile and Adverse Events
While this compound is generally well-tolerated, it has been associated with several adverse events, particularly gastrointestinal disturbances such as diarrhea and nausea . A recent analysis from the FDA Adverse Event Reporting System (FAERS) identified 5,375 reports linked to Vilazodone, with notable incidents of psychiatric and nervous system disorders .
Table 4: Common Adverse Events
Adverse Event | Vilazodone (%) | Placebo (%) |
---|---|---|
Diarrhea | 28 | 9 |
Nausea | 23 | 5 |
Insomnia | 6 | 2 |
Fatigue | 4 | 3 |
特性
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i9D2,10D2,11D2,12D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEGOXDYSFKCPT-PMCMNDOISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCC2=CNC3=C2C=C(C=C3)C#N)([2H])[2H])([2H])[2H])C4=CC5=C(C=C4)OC(=C5)C(=O)N)([2H])[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。